molecular formula C5H2Br2ClN B1298877 2-Chloro-3,5-dibromopyridine CAS No. 40360-47-2

2-Chloro-3,5-dibromopyridine

Cat. No. B1298877
CAS RN: 40360-47-2
M. Wt: 271.34 g/mol
InChI Key: PYSICVOJSJMFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been achieved using halogen dance reactions, which allow for the introduction of various functional groups onto the pyridine ring . Similarly, bromine-magnesium exchange reactions have been employed to synthesize symmetrical pyridyl selenium compounds from various bromopyridines, including 2,3,5-Tribromopyridines . These methodologies could potentially be adapted for the synthesis of 2-Chloro-3,5-dibromopyridine.

Molecular Structure Analysis

The molecular structure and vibrational properties of halogenated pyridines have been investigated using Raman and infrared spectroscopy. The studies provide insights into the effects of halo-substitution on the vibrational frequencies of the normal modes in compounds such as 3,5-dibromopyridines . This information is crucial for understanding the molecular structure of 2-Chloro-3,5-dibromopyridine and predicting its behavior in various chemical contexts.

Chemical Reactions Analysis

The reactivity of halogen atoms in pyridine derivatives has been explored in several studies. For instance, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and hydrohalic acids has been examined, revealing insights into the substitution patterns and the migration of halogen atoms . These findings are relevant to understanding the chemical behavior of 2-Chloro-3,5-dibromopyridine, especially in reactions involving halogen exchange or functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. For example, the crystal structure, vibrational, electronic, and NMR analyses of various chloro-nitropyridines have been conducted, providing valuable data on their stability, charge delocalization, and reactive sites . Additionally, the solid-state structure and optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been analyzed, which could be analogous to the properties of 2-Chloro-3,5-dibromopyridine .

Scientific Research Applications

Reactivity and Conversion

2-Chloro-3,5-dibromopyridine demonstrates unique reactivity, particularly in transformations involving other halogens. For instance, the action of sulphuryl chloride on 3,5-dibromopyridine-N-oxide yields a mixture predominantly containing 2-chloro-3,5-dibromopyridine, highlighting its formation through specific chemical reactions (Hertog & Hoogzand, 2010). Additionally, the reactivity of halogen atoms in certain pyridine derivatives, including 3,5-dibromo- and 3,5-dichloro-2,4-dihydroxypyridine, has been explored, offering insights into the synthesis of other halogenated pyridines (Hertog, Combe, & Kolder, 2010).

Hydrodehalogenation Studies

The hydrodehalogenation of 2-chloro-3,5-dibromopyridine has been investigated, particularly in the presence of palladium catalysts. This process is significant for the removal of halogens from halogenated pyridines, a critical step in various synthetic routes (Gurovets, Sharf, & Belen'kii, 1985).

Catalysis and Amination

In catalysis, 2-chloro-3,5-dibromopyridine is used in selective amination processes. For example, its amination catalyzed by a palladium-Xantphos complex predominantly yields specific aminated products, underscoring its utility in selective synthesis (Ji, Li, & Bunnelle, 2003).

Vibrational Spectroscopy

In spectroscopy, the study of vibrational spectra of halogenated pyridines, including 3,5-dibromopyridine, aids in understanding the effects of halo-substitution on vibrational frequencies, which is crucial in the field of molecular spectroscopy (Tanaka, Kasasaku, Shimada, & Shimada, 1988).

Separation and Purification

The separation and purification of 2-chloro-3,5-dibromopyridine derivatives, such as 2-chloro-5-trichloromethylpyridine, have been studied, showing the feasibility of achieving high purity using methods like extraction, distillation, and chromatography. This is important in the preparation of intermediates for pharmaceuticals and pesticides (Su Li, 2005).

Synthesis of Brominated and Dibrominated Derivatives

Efficient synthesis methods for brominated and dibrominated pyridines and pyrimidines have been developed, with 2-chloro-3,5-dibromopyridine playing a key role. These compounds are valuable for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).

Complex Formation and Electrochemistry

3,5-Dibromopyridine derivatives are used in forming complexes with metals, like palladium, showcasing their significance in studying electrochemical properties and molecular structures (Wright, Shaffer, McAdam, & Crowley, 2012).

Safety And Hazards

2-Chloro-3,5-dibromopyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

There are ongoing research developments in the syntheses of pyridine-based compounds, including 2-Chloro-3,5-dibromopyridine . These compounds have potential applications in the inhibition of protein-protein interactions, which is a promising area for future research .

properties

IUPAC Name

3,5-dibromo-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSICVOJSJMFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355734
Record name 2-Chloro-3,5-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-dibromopyridine

CAS RN

40360-47-2
Record name 2-Chloro-3,5-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-Dibromo-2-methoxy-pyridine (427) (1.5 g, 5.62 mmol) was dissolved in anhydrous DMF (14 mL) and chilled to 0° C. While stirring, POCl3 (2.1 mL, 22.48 mmol) was added drop wise over a period of 5 minutes. The mixture was stirred at 0° C. for 1 h. The mixture was then heated to 100° C. under N2, for 16 h. TLC indicated complete reaction at this point. Ice-chips (10 g) were added to the cooled solution and the mixture was stirred for 20 minutes. The mixture was diluted with EtOAc (200 mL), washed with saturated aqueous NaHCO3 (2×50 mL) and brine (2×50 mL) via extraction, dried over MgSO4 and concentrated to give a brown oil. Purification by column chromatography gave the desired product (428) as an off white solid upon concentration (1.01 g, 3.722 mmol, 66.2% yield). 1H NMR (400 MHz, CDCl3): δ 8.07 (d, 1H, J=2 Hz), 8.38 (d, 1H, J=1.6 Hz).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3,5-dibromopyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3,5-dibromopyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3,5-dibromopyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3,5-dibromopyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3,5-dibromopyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3,5-dibromopyridine

Citations

For This Compound
3
Citations
HJ Den Hertog, C Hoogzand - Recueil des Travaux Chimiques …, 1957 - Wiley Online Library
The action of sulphuryl chloride on 3,5‐dibromopyridine‐N‐oxide at 120 yields a mixture of chiefly 2‐chloro‐3,5‐dibromopyridine along with a considerable amount of 4‐chloro‐3,5‐…
Number of citations: 8 onlinelibrary.wiley.com
H Wang, K Wen, L Wang, Y Xiang, X Xu, Y Shen, Z Sun - Molecules, 2012 - mdpi.com
Chlorination with equimolar POCl 3 can be efficiently achieved not only for hydroxypyrimidines, but also for many other substrates such as 2-hydroxy-pyridines, -quinoxalines, or even -…
Number of citations: 33 www.mdpi.com
J Wang, YH Li, SC Pan, MF Li, W Du, H Yin, JH Li
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.